3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
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Overview
Description
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by the presence of an ethynyl group, a hydroxy group, and a methyl group attached to a pyrrolidin-2-one ring. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ethynyl-1-methylpyrrolidin-2-one.
Reduction: Formation of 3-ethyl-3-hydroxy-1-methylpyrrolidin-2-one.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-3-hydroxy-1-ethylpyrrolidin-2-one
- 3-Ethynyl-3-hydroxy-1-propylpyrrolidin-2-one
- 3-Ethynyl-3-hydroxy-1-butylpyrrolidin-2-one
Uniqueness
3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique substitution reactions, while the hydroxy group provides opportunities for hydrogen bonding and oxidation reactions .
Properties
IUPAC Name |
3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJOSOCBDGSTIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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